molecular formula C9H6FNO3S B2588577 2-Oxo-1H-quinoline-6-sulfonyl fluoride CAS No. 2138192-10-4

2-Oxo-1H-quinoline-6-sulfonyl fluoride

Cat. No. B2588577
CAS RN: 2138192-10-4
M. Wt: 227.21
InChI Key: RITWPKGYNQHMOH-UHFFFAOYSA-N
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Description

“2-Oxo-1H-quinoline-6-sulfonyl fluoride” is a compound that falls under the category of sulfonyl fluorides . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .


Synthesis Analysis

The synthesis of sulfonyl fluorides, including “2-Oxo-1H-quinoline-6-sulfonyl fluoride”, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular formula of “2-Hydroxyquinoline-6-sulfonyl chloride”, a related compound, is C9H6ClNO3S . Its average mass is 243.667 Da and its mono-isotopic mass is 242.975693 Da . The molecular structure of “2-Oxo-1H-quinoline-6-sulfonyl fluoride” would be similar, but with a fluorine atom instead of a chlorine atom.


Chemical Reactions Analysis

Sulfonyl fluorides, including “2-Oxo-1H-quinoline-6-sulfonyl fluoride”, can be produced through various chemical reactions. Some of these methods include fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Future Directions

Sulfonyl fluorides, including “2-Oxo-1H-quinoline-6-sulfonyl fluoride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The field of sulfonyl fluoride research is expected to continue to grow, with new synthetic methods and applications being developed .

properties

IUPAC Name

2-oxo-1H-quinoline-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITWPKGYNQHMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1H-quinoline-6-sulfonyl fluoride

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